Trimethyloctadecylammonium bromide

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Octadecyltrimethylammonium bromide, also known as Trimethyloctadecylammonium bromide or Steartrimonium Bromide, is primarily used as a surfactant . It has been found to inhibit dynamin, a large GTPase enzyme involved in the division of various cellular structures .

Mode of Action

The compound interacts with its targets by forming micelles, which are small droplets that can encapsulate other molecules. This property allows it to control the shape of nanoparticles in its presence . For instance, it has been shown to promote a change in the shape of gold nanoparticles from spherical to rod-like .

Biochemical Pathways

The primary biochemical pathway affected by Octadecyltrimethylammonium bromide is the endocytosis process, specifically receptor-mediated endocytosis . By inhibiting dynamin, it can potentially disrupt the formation of vesicles during endocytosis .

Result of Action

The primary result of Octadecyltrimethylammonium bromide’s action is the alteration of nanoparticle shapes . Additionally, it exhibits antibacterial activity against Staphylococcus aureus . In the context of eye health, it has been studied for its potential as a contact lens disinfectant due to its antibacterial effects .

Action Environment

The action of Octadecyltrimethylammonium bromide can be influenced by environmental factors. For instance, the presence of other surfactants can affect its ability to form micelles and thus influence its action . Furthermore, its stability and efficacy may be affected by factors such as temperature and pH.

Analyse Biochimique

Biochemical Properties

Octadecyltrimethylammonium bromide is known to interact with various biomolecules. It is used as a surfactant and has been shown to inhibit the activity of cyclase, an enzyme involved in the conversion of cholesterol to bile acid . It also interacts with copper chloride, which catalyzes the oxidation of organic compounds .

Cellular Effects

Octadecyltrimethylammonium bromide has significant effects on various types of cells and cellular processes. For instance, it has been used in a micelle-clay complex to exhibit antibacterial effects against bacterial eye pathogens . The complex abolished bacterial viability at 100 μg/mL within 45 minutes against Pseudomonas aeruginosa, Staphylococcus epidermidis, and Micrococcus luteus .

Molecular Mechanism

The molecular mechanism of Octadecyltrimethylammonium bromide involves its interaction with biomolecules at the molecular level. As a surfactant, it forms micelles in aqueous solutions, which can serve as templates for the synthesis of nanoparticles . This property allows it to control the shape and position of the localized surface plasmon resonance of the nanoparticles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octadecyltrimethylammonium bromide can change over time. For instance, it has been used in the seedless synthesis of gold nanoparticles, where its use leads to the formation of monodisperse gold nanorods with a larger aspect ratio .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Octadecyltrimethylammonium bromide in animal models are limited, it has been shown to have potent antibacterial effects in vitro

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le bromure de triméthyloctadecylammonium est généralement synthétisé par quaternisation de l'octadecylamine avec du bromure de méthyle. La réaction implique les étapes suivantes :

Matières premières : Octadecylamine et bromure de méthyle.

Conditions de réaction : La réaction est réalisée dans un solvant organique tel que l'éthanol ou l'acétone à des températures élevées.

Isolation du produit : Le produit est ensuite isolé par filtration et recristallisation.

Méthodes de production industrielle : Dans les milieux industriels, la production de bromure de triméthyloctadecylammonium suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des réacteurs à écoulement continu pour assurer une qualité et un rendement constants du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le bromure de triméthyloctadecylammonium subit principalement des réactions de substitution en raison de la présence du groupe ammonium quaternaire. Il peut également participer à des réactions d'échange ionique.

Réactifs et conditions courants :

Réactions de substitution : Ces réactions impliquent généralement des nucléophiles tels que des ions hydroxyde ou d'autres anions.

Réactions d'échange ionique : Ces réactions se produisent en présence de résines échangeuses d'ions ou d'autres composés ioniques.

Principaux produits formés :

Réactions de substitution : Les principaux produits comprennent les composés ammonium substitués correspondants.

Réactions d'échange ionique : Les produits dépendent des ions spécifiques impliqués dans l'échange.

4. Applications de la recherche scientifique

Le bromure de triméthyloctadecylammonium a une large gamme d'applications dans la recherche scientifique :

Industrie : Il est utilisé dans la formulation de détergents, d'émulsifiants et d'agents antistatiques.

5. Mécanisme d'action

Le bromure de triméthyloctadecylammonium exerce ses effets principalement par ses propriétés tensioactives. Le groupe ammonium quaternaire interagit avec les bicouches lipidiques des membranes cellulaires, perturbant leur structure et conduisant à la lyse cellulaire. Ce mécanisme est particulièrement efficace contre les cellules bactériennes, contribuant à son activité antibactérienne .

Composés similaires :

Bromure de cétyltriméthylammonium (CTAB) : Structure similaire, mais avec une chaîne alkyle plus courte.

Bromure de dodécyltriméthylammonium (DTAB) : Un autre composé d'ammonium quaternaire avec une chaîne alkyle encore plus courte.

Comparaison :

Longueur de la chaîne alkyle : Le bromure de triméthyloctadecylammonium a une chaîne alkyle plus longue que le CTAB et le DTAB, ce qui améliore ses propriétés tensioactives.

Activité antibactérienne : La chaîne alkyle plus longue contribue également à une activité antibactérienne plus forte par rapport à ses homologues à chaîne plus courte.

Applications De Recherche Scientifique

Trimethyloctadecylammonium bromide has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a shorter alkyl chain.

Dodecyltrimethylammonium bromide (DTAB): Another quaternary ammonium compound with an even shorter alkyl chain.

Comparison:

Alkyl Chain Length: Trimethyloctadecylammonium bromide has a longer alkyl chain compared to CTAB and DTAB, which enhances its surfactant properties.

Antibacterial Activity: The longer alkyl chain also contributes to stronger antibacterial activity compared to its shorter-chain counterparts.

Activité Biologique

Trimethyloctadecylammonium bromide (TOAB) is a quaternary ammonium compound widely studied for its biological activities, particularly in the fields of cancer therapy, electrochemical sensing, and environmental remediation. This article explores the biological activity of TOAB, highlighting its antitumor properties, applications in electrochemical sensors, and interactions with pollutants.

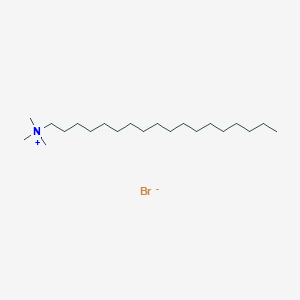

Chemical Structure and Properties

TOAB is characterized by a long hydrophobic alkyl chain (octadecyl) and a positively charged ammonium group. This structure contributes to its surfactant properties, allowing it to interact with biological membranes and facilitate various biochemical processes.

Antitumor Activity

Recent studies have demonstrated that TOAB exhibits significant antitumor activity.

- Case Study: Antitumor Effects on MCF-7 and A549 Cells

- A study synthesized a dimeric structure using TOAB and tested its effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound induced apoptosis in a dose- and time-dependent manner. The IC50 values were found to be 5.83 μg/ml for MCF-7 cells and 3.23 μg/ml for A549 cells at 48 hours post-treatment .

- Morphological changes consistent with apoptosis were observed through inverted microscopy, and flow cytometry confirmed cell cycle arrest at the S phase .

Table 1: Antitumor Activity of TOAB-based Compounds

| Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|---|

| ODA 10[(PW11FeO39)2O]·9H2O | MCF-7 | 5.83 | Induces apoptosis |

| ODA 10[(PW11FeO39)2O]·9H2O | A549 | 3.23 | Cell cycle arrest at S phase |

Electrochemical Sensing Applications

TOAB has also been utilized in the development of electrochemical sensors due to its ability to enhance electron transfer rates.

- Case Study: Detection of Tetrabromobisphenol A (TBBPA)

- An electrochemical sensor was developed using TOAB combined with multi-walled carbon nanotubes (MWCNTs-Fe3O4). This sensor exhibited excellent analytical performance for detecting TBBPA in water samples, with a detection limit of 0.73 nM .

- The incorporation of TOAB significantly increased the effective surface area of the electrode, enhancing sensitivity and accuracy in detecting environmental pollutants .

Table 2: Performance Metrics of TOAB-based Electrochemical Sensors

| Sensor Type | Detection Range (nM) | Detection Limit (nM) | Application Area |

|---|---|---|---|

| TOAB/MWCNTs-Fe3O4 Sensor | 3.0 - 1000.0 | 0.73 | Environmental monitoring |

Environmental Remediation

TOAB has shown promise in environmental applications, particularly in adsorbing pharmaceutical pollutants from water.

- Case Study: Adsorption of Carbamazepine

- Research indicated that organoclays modified with TOAB effectively adsorbed carbamazepine (CBZ), a common pharmaceutical contaminant. The adsorption capacity was significantly higher than that of unmodified clays, demonstrating the utility of TOAB in enhancing pollutant removal from aqueous environments .

Table 3: Adsorption Performance of TOAB-modified Organoclays

| Organoclay Type | Adsorption Capacity (mg/g) | Pollutant |

|---|---|---|

| BCN1-HDTMA100 | 34.34 ± 1.41 | Carbamazepine |

Propriétés

IUPAC Name |

trimethyl(octadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEMGTQCPRNXEG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15461-40-2 (Parent) | |

| Record name | Steartrimonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883652 | |

| Record name | Octadecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Octadecyltrimethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1120-02-1 | |

| Record name | Octadecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Steartrimonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloctadecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARTRIMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPW1DD4IZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.